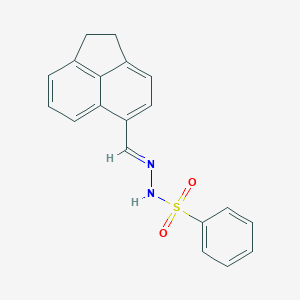![molecular formula C13H20N2OS B390941 N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE](/img/structure/B390941.png)
N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its thiophene ring, which is a five-membered ring containing sulfur, and its hydrazide group, which is a functional group derived from hydrazine.
Vorbereitungsmethoden
The synthesis of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE typically involves the condensation reaction between thiophene-2-carbaldehyde and octanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization .
Analyse Chemischer Reaktionen
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s thiophene ring and hydrazide group play crucial roles in these interactions, facilitating the binding to molecular targets and affecting biological pathways .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE can be compared to other Schiff bases and thiophene derivatives:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the aromatic ring, leading to different chemical and biological properties.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
(E)-N-[(Thiophen-2-yl)methylidene]hydroxylamine: Another thiophene derivative with a hydroxylamine group instead of a hydrazide, leading to different chemical behavior .
Eigenschaften
Molekularformel |
C13H20N2OS |
|---|---|
Molekulargewicht |
252.38g/mol |
IUPAC-Name |
N-[(E)-thiophen-2-ylmethylideneamino]octanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-5-6-9-13(16)15-14-11-12-8-7-10-17-12/h7-8,10-11H,2-6,9H2,1H3,(H,15,16)/b14-11+ |
InChI-Schlüssel |
DQFDDKOSLYHFRB-SDNWHVSQSA-N |
SMILES |
CCCCCCCC(=O)NN=CC1=CC=CS1 |
Isomerische SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=CS1 |
Kanonische SMILES |
CCCCCCCC(=O)NN=CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B390860.png)


![N,N-diethyl-1-[4-nitro-2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl]-3-piperidinecarboxamide](/img/structure/B390865.png)
![1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B390867.png)

![N-(4-bromophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B390870.png)
![N'-[5-nitro-2-(1-piperidinyl)benzylidene]-3-(2-hydroxyphenyl)propanohydrazide](/img/structure/B390872.png)

![1-[1,1'-biphenyl]-4-yl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B390876.png)
![1-[({[4-(Decyloxy)anilino]carbonyl}oxy)imino]-6-methyl-1,2,3,4-tetrahydronaphthalene](/img/structure/B390877.png)



